4,6-Dibromo-1H-benzo[d]imidazole
Overview
Description
The compound 4,6-Dibromo-1H-benzo[d]imidazole is a derivative of the benzo[d]imidazole family, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a fusion of benzene and imidazole rings. The presence of bromine atoms at the 4 and 6 positions of the benzo[d]imidazole ring system suggests potential reactivity that could be exploited in various chemical reactions and possibly in pharmacological applications.
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives can be achieved through various methods. For instance, the Diels-Alder cycloadducts of 4-vinylimidazoles with N-phenylmaleimide can undergo intermolecular ene reactions to yield tetrahydro-1H-benzo[d]imidazoles with high yields and diastereocontrol . Although this particular method does not directly synthesize 4,6-Dibromo-1H-benzo[d]imidazole, it provides insight into the synthetic strategies that could be adapted for its synthesis, such as the use of halogenated starting materials or post-synthetic modification to introduce bromine atoms.
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives is crucial for their chemical and biological properties. Single crystal X-ray analysis is a powerful tool to determine the precise molecular structure of such compounds . The study of interaction energies between molecules through quantum-chemical calculations can reveal different levels of crystal structure organization and describe the types of interactions causing their formation, such as hydrogen bonds and stacking interactions . These interactions are significant as they can influence the reactivity and stability of the compound.
Chemical Reactions Analysis
Benzo[d]imidazole derivatives can participate in various chemical reactions due to their aromatic and heterocyclic nature. The presence of substituents, such as alkyl groups or halogens, can further influence their reactivity. For example, the synthesis of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenylbenzo(b)[1,4]thiazepines involves the condensation of 2-aminothiophenol with benzimidazole chalcone, followed by dehydrogenation . This indicates that benzo[d]imidazole derivatives can be functionalized to create more complex molecules, suggesting that 4,6-Dibromo-1H-benzo[d]imidazole could also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,6-Dibromo-1H-benzo[d]imidazole would be influenced by the presence of bromine atoms and the imidazole ring. Bromine atoms are heavy and can contribute to the overall molecular weight and density of the compound. They are also electron-withdrawing, which can affect the electron distribution within the molecule and thus its chemical reactivity. The imidazole ring contributes to the compound's aromaticity, which can impact its stability and reactivity. The solubility, melting point, and other physical properties would be determined by the molecular structure and intermolecular interactions, as discussed in the molecular structure analysis .
Scientific Research Applications
Antimicrobial and Antituberculosis Agents
4,6-Dibromo-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis properties. These compounds have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating bacterial infections and tuberculosis (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).
Anticancer Agents
Several studies have focused on synthesizing benzimidazole derivatives with potential anticancer properties. These compounds have been tested against various cancer cell lines, showing significant inhibitory activity and potential as therapeutic agents in cancer treatment (Abd El‐All et al., 2015), (Rashid, Husain, & Mishra, 2012).
Antifungal Activity
Benzimidazole derivatives have been synthesized for their potential use as agricultural fungicides. These compounds have exhibited effective antifungal activity against various phytopathogenic fungi, suggesting their application in agriculture for crop protection (Li et al., 2018).
Electrochemical Applications
Benzimidazole derivatives have been used in electrochemical applications, such as bifunctional electrocatalysts for simultaneous determination of various compounds. Their role in electrochemistry highlights their potential in analytical chemistry and sensor technology (Nasirizadeh et al., 2013).
Corrosion Inhibition
Research has explored the use of benzimidazole derivatives as corrosion inhibitors for metals like mild steel in acidic environments. This application is significant in materials science and engineering, offering protection against metal corrosion (Zhang et al., 2016), (Chaouiki et al., 2020).
Fluorescent Sensing
Benzimidazole-based compounds have been utilized in the development of fluorescent sensors for the detection of metal ions like Al3+, demonstrating their utility in analytical and environmental chemistry (Jeyanthi et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for 4,6-Dibromo-1H-benzo[d]imidazole were not found in the search results, there is ongoing research into the properties and potential applications of benzimidazole derivatives . This suggests that further investigation into the properties and potential uses of 4,6-Dibromo-1H-benzo[d]imidazole could be a fruitful area of study.
properties
IUPAC Name |
4,6-dibromo-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXKGQHCCZDOLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30711253 | |
Record name | 4,6-Dibromo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-1H-benzo[d]imidazole | |
CAS RN |
69038-75-1 | |
Record name | 5,7-Dibromo-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69038-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30711253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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